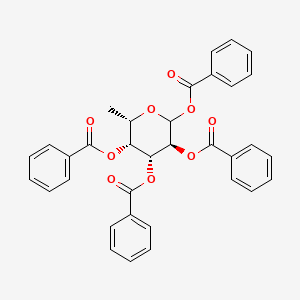

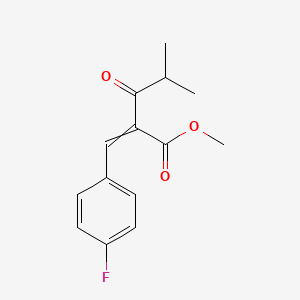

Methyl 3-(4-fluorophenyl)-2-isobutyrylacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl 3-(4-fluorophenyl)-2-isobutyrylacrylate and its derivatives typically involves the Knoevenagel condensation reaction. This method is catalyzed by piperidine and involves the condensation of ring-disubstituted benzaldehydes with isobutyl cyanoacetate. This process has been utilized to synthesize a variety of ring-disubstituted isobutyl phenylcyanoacrylates, showcasing the versatility of the chemical structure and the possibility of introducing different substituents into the molecule to modify its properties (Gupta et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 3-(4-fluorophenyl)-2-isobutyrylacrylate has been determined through crystallography. For instance, the crystal structure of Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, a compound with a similar structure, crystallizes in the triclinic space group P-1. This detailed analysis provides insights into the spatial arrangement of atoms in the molecule, highlighting the influence of different substituents on the molecular conformation and packing in the crystal lattice (Wang et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of Methyl 3-(4-fluorophenyl)-2-isobutyrylacrylate derivatives has been explored through their copolymerization with styrene. This reaction is initiated by radicals at 70°C, leading to copolymers with calculated compositions based on nitrogen analysis. The ability to copolymerize with styrene and other monomers demonstrates the compound's utility in creating novel polymeric materials with potentially unique properties (Gupta et al., 2020).

Physical Properties Analysis

The physical properties of related compounds, such as their phase behavior and thermal transitions, have been studied. For instance, the diastereomers of 2-Fluoro-3-methylpentyl-4'-(11-vinyloxyundecanyloxy)biphenyl-4-carboxylate exhibit enantiotropic and monotropic phases. These studies are crucial for understanding the material characteristics of polymers derived from Methyl 3-(4-fluorophenyl)-2-isobutyrylacrylate, including their thermal stability and phase transitions (Percec et al., 1994).

Applications De Recherche Scientifique

Synthesis and Polymer Applications

One area of research focuses on the synthesis and application of fluorophenyl-acrylate compounds in polymer science. For instance, novel ring-disubstituted isobutyl phenylcyanoacrylates, including fluoro, methyl, and phenoxy variants, were synthesized and their copolymerization with styrene was studied. These compounds, including those with 4-fluorophenyl groups, show potential in creating polymers with specific properties, indicating their relevance in materials science and engineering (Gupta et al., 2020).

Pharmaceutical Intermediate Synthesis

Research has also been conducted on the synthesis of intermediates for pharmaceutical applications. For example, a study detailed the synthesis of a key intermediate of atorvastatin, involving a compound structurally related to methyl 3-(4-fluorophenyl)-2-isobutyrylacrylate. The process demonstrates the compound's role in the synthesis of statins, highlighting its importance in developing cholesterol-lowering medications (Zhou Kai, 2010).

Advanced Material Synthesis

Another study explored the synthesis of guanidinium-functionalized polymer electrolytes via an activated fluorophenyl-amine reaction. This research shows the compound's application in the development of anion exchange polymer electrolytes, underlining its utility in creating advanced materials for energy storage and conversion (Kim et al., 2011).

Chemical Synthesis and Characterization

Further research includes the synthesis and characterization of complex organic molecules. For example, the synthesis of novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines showcases the versatility of fluorophenyl compounds in producing bioactive molecules. These studies contribute to the broader field of chemical synthesis, offering insights into the properties and reactivities of fluorinated compounds (Saeed et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and storage procedures.

Orientations Futures

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed.

I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

Propriétés

IUPAC Name |

methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c1-9(2)13(16)12(14(17)18-3)8-10-4-6-11(15)7-5-10/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAOZDSGRPENAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)